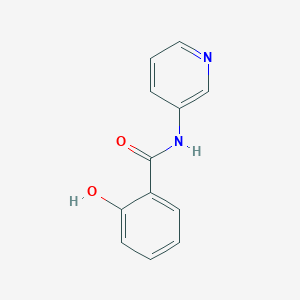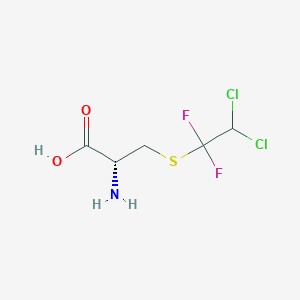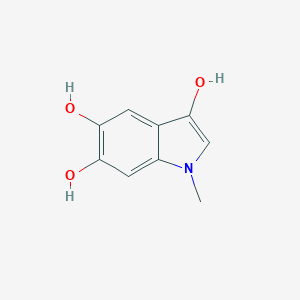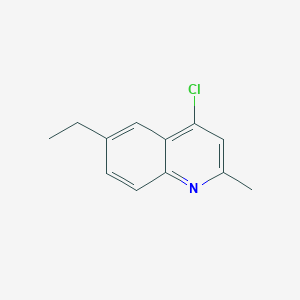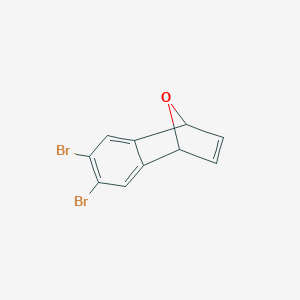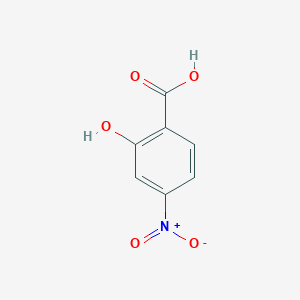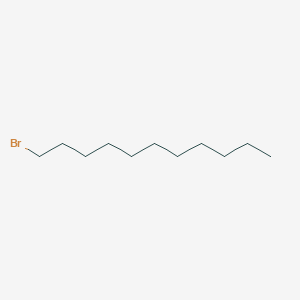
(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that has a variety of potential uses in the fields of pharmacology, biochemistry, and neuroscience. In
Mecanismo De Acción
The exact mechanism of action of ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline is not fully understood, but it is believed to act as a modulator of the glutamatergic system. This compound has been shown to increase the expression of glutamate transporters, which may help to reduce the excitotoxicity associated with neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline has a variety of biochemical and physiological effects. This compound has been shown to increase the activity of antioxidant enzymes, reduce oxidative stress, and increase the expression of neurotrophic factors. Additionally, ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline in lab experiments is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand the potential applications of this compound.
Direcciones Futuras
There are many future directions for the study of ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline. One potential area of research is the development of new therapeutic agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline and its potential applications in the treatment of neurodegenerative diseases. Other potential areas of research include the development of new synthetic methods for this compound and the study of its potential applications in other fields such as biochemistry and pharmacology.
Conclusion:
In conclusion, ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline is a promising compound with a wide range of potential applications in scientific research. Its potential as a therapeutic agent for various diseases, as well as its relatively low toxicity profile and ease of synthesis, make it an attractive option for further study. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Métodos De Síntesis
The synthesis of ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminobenzaldehyde with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with methyl iodide to obtain ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline. Other methods include the use of palladium-catalyzed reactions and microwave-assisted synthesis.
Aplicaciones Científicas De Investigación
((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential therapeutic agent for various diseases. Recent studies have shown that ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline has neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(7R)-7-methyl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-2-3-8-5-10-6-11-9(8)4-7/h5-7H,2-4H2,1H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCYBLYYODSGFX-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CN=CN=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=CN=CN=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

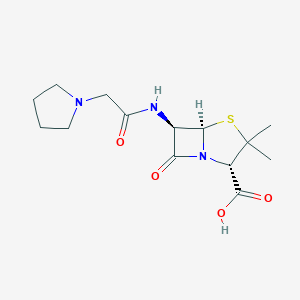

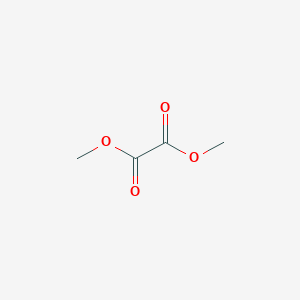
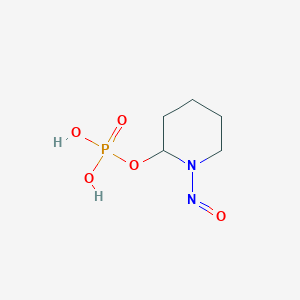
![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)
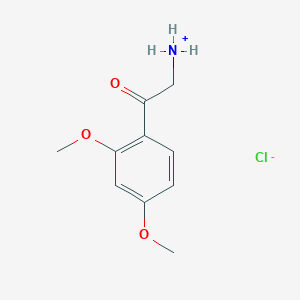
![1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone](/img/structure/B50492.png)
